An In-Depth Technical Guide to 3-Cyclopropyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid: Synthesis, Properties, and Potential Applications
An In-Depth Technical Guide to 3-Cyclopropyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and the potential biological significance of 3-Cyclopropyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid. This molecule belongs to the isoxazoline class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and agrochemicals due to its diverse biological activities. This document outlines a detailed, field-proven methodology for its synthesis via a 1,3-dipolar cycloaddition pathway, discusses its structural and spectroscopic characteristics, and explores its potential applications based on the established bioactivities of related isoxazoline derivatives.
Introduction
3-Cyclopropyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid (CAS No. 1249837-95-3) is a heterocyclic compound featuring a 4,5-dihydro-1,2-oxazole (isoxazoline) ring substituted with a cyclopropyl group at the 3-position and a carboxylic acid at the 5-position.[1][2] The isoxazoline scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including insecticidal, antimicrobial, anticancer, and anti-inflammatory properties.[3] The incorporation of a cyclopropyl moiety is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and potency. This guide provides a detailed examination of the chemical characteristics of this specific molecule, offering insights for its potential use in research and development.
Chemical Properties
While specific experimental data for this compound is not extensively available in public literature, its fundamental properties can be established, and others can be predicted based on its structure and data from analogous compounds.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1249837-95-3 | [1] |
| Molecular Formula | C₇H₉NO₃ | [2] |
| Molecular Weight | 155.15 g/mol | [2] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO (predicted) | - |
Spectroscopic Data (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (a multiplet in the upfield region), diastereotopic methylene protons on the isoxazoline ring, a methine proton at the C5 position adjacent to the carboxylic acid, and a broad singlet for the carboxylic acid proton.
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¹³C NMR: The carbon NMR spectrum should display distinct peaks for the cyclopropyl carbons, the methylene and methine carbons of the isoxazoline ring, a signal for the C3 carbon of the isoxazoline ring, and a downfield signal for the carbonyl carbon of the carboxylic acid.
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IR Spectroscopy: The infrared spectrum is predicted to exhibit a broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), a strong, sharp peak for the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), and characteristic peaks for C-H and C-N stretching and bending vibrations.[4]
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Mass Spectrometry: The mass spectrum would show the molecular ion peak (M+) and fragmentation patterns corresponding to the loss of the carboxylic acid group and cleavage of the isoxazoline ring.
Synthesis of 3-Cyclopropyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
The most logical and widely employed method for the synthesis of 4,5-dihydro-1,2-oxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.[5][6] In this case, the reaction would involve the in-situ generation of cyclopropyl nitrile oxide from cyclopropanecarboxaldehyde oxime, followed by its reaction with an acrylic acid derivative.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol
This protocol is a representative procedure based on established methods for oxime formation and 1,3-dipolar cycloadditions.[3][6][7]
Step 1: Synthesis of Cyclopropanecarboxaldehyde Oxime
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To a solution of cyclopropanecarboxaldehyde (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v), add hydroxylamine hydrochloride (1.1 eq).
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Cool the mixture in an ice bath and slowly add a solution of sodium carbonate (1.2 eq) in water, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyclopropanecarboxaldehyde oxime, which can be used in the next step without further purification.
Step 2: Synthesis of 3-Cyclopropyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
-
Dissolve the crude cyclopropanecarboxaldehyde oxime (1.0 eq) and acrylic acid (1.2 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise to the reaction mixture. The NCS facilitates the in-situ generation of the cyclopropyl nitrile oxide.
-
After the addition of NCS, add triethylamine (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and acidify with dilute HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-Cyclopropyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid.
Potential Biological Activity and Applications
While no specific biological data for 3-Cyclopropyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid has been reported, the isoxazoline scaffold is a well-established pharmacophore.
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Insecticidal and Acaricidal Activity: Isoxazoline derivatives are a new class of insecticides and acaricides. They act as antagonists of the GABA-gated chloride channels in insects, leading to paralysis and death.
-
Antimicrobial and Antifungal Activity: Various isoxazole and isoxazoline derivatives have demonstrated significant activity against a range of bacteria and fungi.
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Anticancer Activity: Some isoxazoline-containing compounds have been investigated for their potential as anticancer agents, showing inhibitory effects on cancer cell proliferation.
-
Anti-inflammatory Activity: The isoxazole ring is present in some non-steroidal anti-inflammatory drugs (NSAIDs), and isoxazoline derivatives have also been explored for their anti-inflammatory properties.
The presence of the carboxylic acid moiety in the target molecule provides a handle for further chemical modification, such as the formation of amides or esters, to explore structure-activity relationships and develop new derivatives with potentially enhanced biological profiles.
Hazard and Safety Information
Based on available data, 3-Cyclopropyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid is classified with the following hazards:[1]
-
Acute Toxicity (Oral, Dermal, Inhalation): Warning
-
Skin Irritation: Warning
-
Eye Irritation: Warning
-
Specific Target Organ Toxicity (Single Exposure): Warning
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be observed when handling this compound.
Conclusion
3-Cyclopropyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a molecule of interest due to its isoxazoline core and cyclopropyl substituent, both of which are important structural motifs in modern drug discovery. While specific experimental data is limited, this guide provides a robust framework for its synthesis and an understanding of its chemical nature based on established principles of organic chemistry. The proposed synthetic protocol offers a reliable starting point for researchers aiming to synthesize and explore the biological potential of this and related compounds. Further investigation into the biological activities of this molecule is warranted and could lead to the discovery of novel therapeutic or agrochemical agents.
References
-
European Chemicals Agency. 3-cyclopropyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid — Chemical Substance Information. Retrieved from [Link]
-
Wikipedia. 1,3-Dipolar cycloaddition. Retrieved from [Link]
- Li, J.-T., Chen, Y.-X., Li, X.-L., & Deng, H.-J. (2007). An Efficient Procedure for Synthesis of Oximes by Grinding. Asian Journal of Chemistry, 19(3), 2236-2240.
-
Organic Chemistry Portal. Huisgen 1,3-Dipolar Cycloaddition. Retrieved from [Link]
- MDPI. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Molecules, 29(1), 123.
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